molecular formula C14H12N4O2S2 B4143294 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B4143294
M. Wt: 332.4 g/mol
InChI Key: WIYUWKYYPIOXMJ-UHFFFAOYSA-N
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Description

2’,4’-dimethyl-N-(2-nitrophenyl)-4,5’-bi-1,3-thiazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bi-thiazole core, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-N-(2-nitrophenyl)-4,5’-bi-1,3-thiazol-2-amine typically involves multi-step organic reactions. The starting materials often include 2-nitroaniline and 2,4-dimethylthiazole derivatives. The synthesis may proceed through a series of reactions such as nitration, amination, and cyclization under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the formation of the bi-thiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-dimethyl-N-(2-nitrophenyl)-4,5’-bi-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and palladium on carbon are often used.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2’,4’-dimethyl-N-(2-nitrophenyl)-4,5’-bi-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzamide
  • 2,4-dimethyl-N-[(2-nitrophenyl)methyl]aniline

Uniqueness

Compared to similar compounds, 2’,4’-dimethyl-N-(2-nitrophenyl)-4,5’-bi-1,3-thiazol-2-amine stands out due to its bi-thiazole core, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over other related molecules.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-13(22-9(2)15-8)11-7-21-14(17-11)16-10-5-3-4-6-12(10)18(19)20/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYUWKYYPIOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
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4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
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4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
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4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine

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